2,7-Dichlorobenzoxazole
Overview
Description
2,7-Dichlorobenzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring, with chlorine atoms substituted at the 2nd and 7th positions. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, materials science, and industrial chemistry.
Mechanism of Action
Target of Action
2,7-Dichlorobenzoxazole is a derivative of benzoxazole, a heterocyclic compound that has been extensively used in drug discovery . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Biochemical Pathways
They have been found to exhibit antimicrobial activity against several bacterial and fungal strains , and anticancer activity against human colorectal carcinoma (HCT116) cancer cell line .
Result of Action
Benzoxazole derivatives have been found to possess potent anticancer activity . They have also shown antimicrobial activity against several bacterial and fungal strains .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of benzoxazole derivatives has been found to be influenced by different reaction conditions and catalysts . .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichlorobenzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method includes the reaction of 2-aminophenol with dichlorobenzene in the presence of a dehydrating agent such as phosphorus oxychloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions at temperatures ranging from 120°C to 200°C .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-boiling solvents like o-dichlorobenzene and controlled addition of reagents can optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dichlorobenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The oxazole ring can participate in redox reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can form larger heterocyclic structures through cyclization with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or potassium thiolate, typically under anhydrous conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are often employed.
Major Products:
Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of benzoxazole.
Reduction Products: Reduced forms of the oxazole ring.
Scientific Research Applications
2,7-Dichlorobenzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs with antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
- 2,6-Dichlorobenzoxazole
- 2,5-Dichlorobenzoxazole
- 2,4-Dichlorobenzoxazole
Comparison: 2,7-Dichlorobenzoxazole is unique due to the specific positioning of chlorine atoms, which can influence its electronic properties and reactivity. Compared to 2,6-Dichlorobenzoxazole, it may exhibit different biological activities and chemical reactivity due to the altered electronic distribution. The position of chlorine atoms can also affect the compound’s solubility and stability .
Properties
IUPAC Name |
2,7-dichloro-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAKWVONFSNHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86691-34-1 | |
Record name | 2,7-dichloro-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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